
1-(|A-D-Xylofuranosyl)-5-methyluracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(|A-D-Xylofuranosyl)-5-methyluracil is a nucleoside analog that consists of a uracil base attached to a xylofuranose sugar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(|A-D-Xylofuranosyl)-5-methyluracil typically involves the glycosylation of 5-methyluracil with a xylofuranose derivative. One common method includes the use of a protected xylofuranose, which is reacted with 5-methyluracil in the presence of a Lewis acid catalyst to form the desired nucleoside. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as crystallization or chromatography, and quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(|A-D-Xylofuranosyl)-5-methyluracil can undergo various chemical reactions, including:
Oxidation: The uracil base can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can modify the uracil base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the uracil base or the sugar moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives with additional functional groups, while substitution reactions can introduce new substituents to the uracil base or the sugar moiety.
Wissenschaftliche Forschungsanwendungen
1-(|A-D-Xylofuranosyl)-5-methyluracil has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside chemistry and glycosylation reactions.
Biology: Investigated for its interactions with nucleic acids and potential as a probe for studying DNA and RNA structures.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the synthesis of nucleoside analogs and other bioactive compounds.
Wirkmechanismus
The mechanism of action of 1-(|A-D-Xylofuranosyl)-5-methyluracil involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. The compound may act as a chain terminator during DNA or RNA synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, and the pathways involved are related to nucleic acid metabolism and replication.
Vergleich Mit ähnlichen Verbindungen
- 1-(|A-D-Xylofuranosyl)uracil
- 1-(|A-D-Xylofuranosyl)thymine
- 1-(|A-D-Xylofuranosyl)cytosine
Comparison: 1-(|A-D-Xylofuranosyl)-5-methyluracil is unique due to the presence of the methyl group at the 5-position of the uracil base, which can influence its chemical reactivity and biological activity. Compared to 1-(|A-D-Xylofuranosyl)uracil, the methyl group provides additional steric and electronic effects that can affect its interactions with enzymes and nucleic acids. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Eigenschaften
Molekularformel |
C10H14N2O6 |
|---|---|
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6?,7+,9-/m1/s1 |
InChI-Schlüssel |
DWRXFEITVBNRMK-AOXOCZDOSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


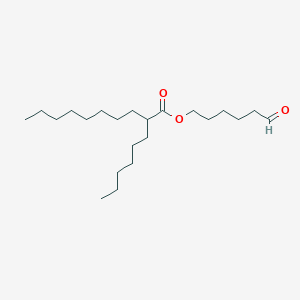

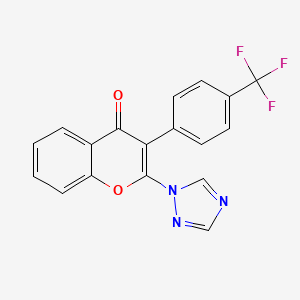
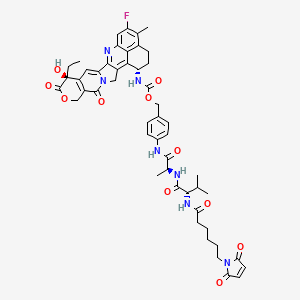


![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B12405957.png)
![9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12405966.png)
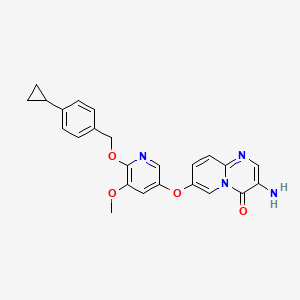
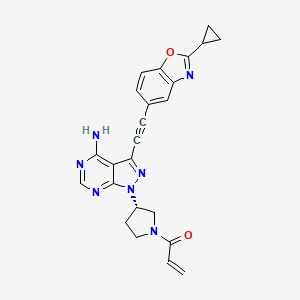
![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)

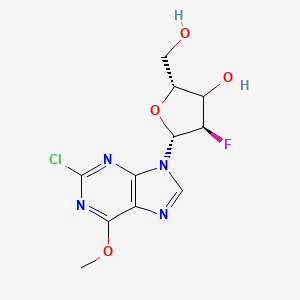
![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)
